2-(2-Methyl-3-nitrophenyl)propanoic acid

描述

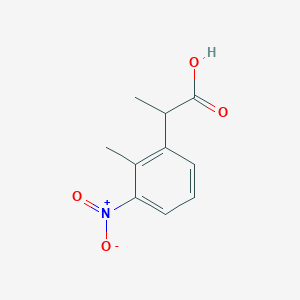

2-(2-Methyl-3-nitrophenyl)propanoic acid is a multifaceted organic compound that, while not extensively documented in isolation, holds considerable interest within the domain of synthetic organic chemistry. Its structure is characterized by a propanoic acid moiety attached to a benzene (B151609) ring, which is further substituted with a methyl and a nitro group. This arrangement of functional groups imparts a unique electronic and steric profile to the molecule, suggesting its potential as a valuable building block for more complex chemical entities.

The compound's relevance is best understood when viewed through the lens of its constituent parts and their collective influence on its chemical behavior. The presence of a chiral center at the alpha-carbon of the propanoic acid chain introduces the possibility of stereoisomerism, a critical consideration in the synthesis of biologically active molecules. The aromatic ring, activated and directed by its substituents, offers a platform for a variety of electrophilic and nucleophilic substitution reactions.

Substituted phenylpropanoic acids are a cornerstone of medicinal chemistry and materials science. wikipedia.orgiarc.fr A prominent example is Ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). orientjchem.orgresearchgate.net The therapeutic efficacy of many arylpropanoic acid derivatives has spurred extensive research into the synthesis and properties of new analogues. humanjournals.com These compounds often serve as key intermediates in the preparation of a wide array of pharmaceuticals. nih.govontosight.ai

The structural framework of this compound positions it as a potential precursor to novel therapeutic agents or functional materials. The specific substitution pattern on the phenyl ring—a methyl group at the 2-position and a nitro group at the 3-position—differentiates it from more common phenylpropanoic acid derivatives and offers opportunities for the exploration of structure-activity relationships in various biological targets.

Below is a table of related substituted phenylpropanoic acid compounds, illustrating the diversity of this chemical class.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | 195.17 | 4-nitro |

| 2-Methyl-2-(4-nitrophenyl)propanoic acid | C10H11NO4 | 209.20 | 2-methyl, 4-nitro |

| 2-Methyl-3-(2-nitrophenyl)propanoic acid | C10H11NO4 | 209.20 | 3-(2-nitrophenyl) |

| 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | 195.17 | 4-nitro |

| 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | 195.17 | 2-nitro |

This table is generated based on data from various chemical suppliers and databases. protheragen.ainih.govnih.govbldpharm.comprepchem.com

The chemical reactivity and synthetic utility of this compound are dictated by the interplay of its three key functional groups: the nitro group, the carboxylic acid, and the methyl group.

Nitro Group : The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to itself. researchgate.net This electronic effect also increases the acidity of the carboxylic acid proton. Furthermore, the nitro group can be readily reduced to an amino group (NH₂), which is a versatile functional handle for further synthetic transformations, such as diazotization or amide bond formation. researchgate.net

Carboxylic Acid Group : The carboxylic acid (-COOH) is a meta-directing group in electrophilic aromatic substitution. It can be converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a wide range of chemical transformations. savemyexams.com The presence of the carboxylic acid also allows for the formation of salts and introduces the potential for hydrogen bonding, which can influence the compound's physical properties and crystal packing.

Methyl Group : The methyl group (-CH₃) is a weak electron-donating group and an ortho-, para-director in electrophilic aromatic substitution. Its steric bulk can influence the regioselectivity of reactions on the aromatic ring and may impact the conformation of the propanoic acid side chain.

The relative positions of these groups on the phenyl ring create a specific electronic and steric environment. For instance, an incoming electrophile would be directed by the methyl group to its ortho and para positions, while the nitro and carboxylic acid groups would direct to their meta positions. The ultimate regiochemical outcome of a reaction would depend on the reaction conditions and the nature of the electrophile.

The synthesis of arylpropanoic acids has been a subject of extensive research for over a century, with methods evolving from classical multi-step procedures to more efficient modern catalytic approaches. Early methods often involved the use of stoichiometric reagents and harsh reaction conditions.

More contemporary strategies frequently employ transition metal-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance. mdpi.com For example, palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been adapted for the synthesis of arylpropanoic acid precursors. mdpi.com

A general two-step, one-pot procedure for the synthesis of 2-aryl propanoic acids has been developed, involving a palladium-catalyzed Heck coupling of aryl bromides with ethylene, followed by a hydroxycarbonylation of the resulting styrene. mdpi.com Another approach involves the carbonylation of styrenes in the presence of palladium complexes and an acid. mdpi.com

For the specific case of nitrated phenylpropanoic acids, synthetic routes often commence with a nitrated aromatic precursor. For instance, 3-(2-nitrophenyl)propionic acid has been synthesized from diethyl (2-nitrophenylmethyl)-1,3-propanedioate. prepchem.com Similarly, a method for synthesizing 2-methyl-3-nitrophenylacetic acid, a close structural analogue to the title compound, involves the nitration of 2-methylphenylacetic acid. google.com This suggests that a plausible route to this compound could involve the alpha-methylation of 2-methyl-3-nitrophenylacetic acid or a related derivative.

The table below summarizes some general synthetic approaches to arylpropanoic acids.

| Synthetic Approach | Key Transformation | Reagents/Catalysts |

| Hydrolysis of Nitriles | R-CN → R-COOH | Acid or base hydrolysis |

| Oxidation of Primary Alcohols or Aldehydes | R-CH₂OH or R-CHO → R-COOH | Oxidizing agents (e.g., KMnO₄, H₂CrO₄) |

| Carbonylation of Styrenes | Ar-CH=CH₂ → Ar-CH(CH₃)COOH | CO, Pd catalyst, acid |

| Heck Coupling and Carbonylation | Ar-Br + H₂C=CH₂ → Ar-CH=CH₂ → Ar-CH(CH₃)COOH | Pd catalyst, CO |

This table is a compilation of common synthetic methods in organic chemistry. savemyexams.commdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-(2-methyl-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQBBKFKBSAAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 2 Methyl 3 Nitrophenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo numerous reactions, including esterification, amidation, reduction, and decarboxylation. These transformations are fundamental in organic synthesis for creating new carbon-oxygen, carbon-nitrogen, and carbon-hydrogen bonds.

Esterification and Amidation Reactions

The carboxylic acid moiety of arylpropanoic acids readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄), or through other standard coupling methods. askfilo.comlibretexts.org This reaction, often referred to as Fischer esterification, is an equilibrium process that can be driven to completion by removing the water formed during the reaction. libretexts.org Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond.

These reactions are generally high-yielding and are not significantly hindered by the substituents on the aromatic ring. For a related compound, 2-methyl-2-(2-nitrophenyl)propanoic acid, classical condensation reactions have been reported to produce esters and amides in good yields.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent | Catalyst/Conditions | Product |

| 2-(2-Methyl-3-nitrophenyl)propanoic acid | Methanol (B129727) | H₂SO₄, Reflux | Methyl 2-(2-methyl-3-nitrophenyl)propanoate |

| This compound | Ethanol | H₂SO₄, Reflux | Ethyl 2-(2-methyl-3-nitrophenyl)propanoate |

| This compound | Ethylamine | DCC, Room Temp | N-Ethyl-2-(2-methyl-3-nitrophenyl)propanamide |

Note: This table presents expected reactions based on the general reactivity of arylpropanoic acids.

Reduction to Alcohol and Aldehyde Derivatives

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. docbrown.info However, lithium aluminum hydride (LiAlH₄) in a dry ether solvent is highly effective, readily reducing carboxylic acids to their corresponding primary alcohols. docbrown.infoorganic-chemistry.org The reaction proceeds via a nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. docbrown.info Subsequent hydrolysis of the intermediate yields the primary alcohol.

Reaction Scheme: Reduction to Primary Alcohol CH₃CH(C₆H₃(CH₃)(NO₂))COOH + 4[H] --(1. LiAlH₄/Ether, 2. H₂O)--> CH₃CH(C₆H₃(CH₃)(NO₂))CH₂OH + H₂O

The selective reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires specialized reagents or a two-step process involving the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or ester) followed by a controlled reduction.

It is important to note that powerful hydrides like LiAlH₄ can also reduce the nitro group. commonorganicchemistry.com Therefore, achieving chemoselectivity to reduce only the carboxylic acid would require careful selection of reagents and reaction conditions, or the use of a protecting group strategy for the nitro functionality. Milder, more selective reagents such as borane-tetrahydrofuran complex (BH₃-THF) are often used to reduce carboxylic acids in the presence of other reducible groups like nitro groups.

Decarboxylation Studies

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For simple arylpropanoic acids, this reaction is not spontaneous and typically requires harsh conditions. However, decarboxylation can be facilitated through various methods, such as photoredox/cobalt dual catalysis, which has been successfully applied to 2-phenylpropionic acid to synthesize the corresponding olefin. unl.edu Another method involves converting the carboxylic acid to its sodium salt and heating it with soda-lime (a mixture of NaOH and CaO), a process that generates an alkane. quora.com

For this compound, such reactions would be expected to yield 1-methyl-2-nitro-3-vinylbenzene or 1-ethyl-2-methyl-3-nitrobenzene, respectively. The efficiency of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring.

Transformations of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be readily transformed into other nitrogen-containing functional groups, most notably through reduction, and it can activate the ring for certain substitution reactions.

Selective Reduction to Amine and Hydroxylamine Derivatives

The reduction of an aromatic nitro group is one of the most important transformations in organic chemistry, providing a primary route to aromatic amines. researchgate.net A wide variety of reagents can accomplish this conversion, allowing for selectivity in the presence of other functional groups. masterorganicchemistry.comorganic-chemistry.org

Common methods for reducing an aromatic nitro group to a primary amine (-NH₂) include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This method is often clean and high-yielding.

Metal/Acid Reduction: Employing metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com

The resulting product, 2-(3-amino-2-methylphenyl)propanoic acid, is a key intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

The partial reduction of the nitro group to a hydroxylamine (-NHOH) derivative is also possible under specific, milder conditions. Reagents such as zinc dust in aqueous ammonium chloride or catalytic reduction with rhodium on carbon in the presence of hydrazine can selectively yield the N-arylhydroxylamine. wikipedia.org

Table 2: Conditions for Nitro Group Reduction

| Desired Product | Reagent/Catalyst | Typical Conditions |

| Primary Amine | H₂, Pd/C | Pressurized H₂, Methanol solvent |

| Primary Amine | Fe, HCl | Refluxing acidic media |

| Primary Amine | SnCl₂ | Acidic solution |

| Hydroxylamine | Zn, NH₄Cl | Aqueous solution, controlled temperature |

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com

The effectiveness of the nitro group in activating the ring for SNAr is greatest when it is positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, the nitro group is in the meta position relative to the propanoic acid substituent. While this position offers less stabilization for a nucleophilic attack at the carbons bearing the methyl or propanoic acid groups, the ring is still considered electron-deficient. If a good leaving group (e.g., a halogen) were present at the ortho or para positions relative to the nitro group (positions 2, 4, or 6), the molecule would be highly susceptible to SNAr reactions at that site. For the parent compound without an additional leaving group, participation in SNAr reactions is not a primary mode of reactivity.

Reactivity of the Aromatic Ring System

The phenyl ring in this compound is trisubstituted, bearing a methyl group, a nitro group, and a 2-propanoic acid group. The presence of these substituents significantly influences the electron density of the ring and dictates the regioselectivity of further chemical transformations, particularly electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and position of substitution on the ring of this compound are determined by the cumulative activating/deactivating and directing effects of the existing substituents.

Methyl Group (-CH₃): As an alkyl group, it is a weak activator of the aromatic ring through an inductive electron-donating effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. wikipedia.orglumenlearning.com

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature via both inductive and resonance effects. testbook.com It acts as a meta-director. testbook.comminia.edu.eg

2-Propanoic acid Group (-CH(CH₃)COOH): The carboxylic acid functionality is attached to the ring via an sp³-hybridized carbon. The group as a whole is considered deactivating due to the electron-withdrawing inductive effect of the carbonyl group. It is generally a meta-director. minia.edu.eg

The regioselectivity of any potential EAS reaction is determined by the consensus of these directing effects on the available positions (C4, C5, C6).

Attack at C4: This position is ortho to the deactivating nitro group and para to the deactivating propanoic acid group. Both factors strongly disfavor substitution at this site.

Attack at C5: This position is para to the activating methyl group, meta to the deactivating nitro group, and meta to the deactivating propanoic acid group. The directing effects of all three substituents converge to favor substitution at this position.

Attack at C6: This position is ortho to the deactivating propanoic acid group. Steric hindrance from the adjacent bulky side chain, combined with its deactivating nature, makes this position less favorable for attack.

Based on this analysis, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -CH₃ | C2 | Electron Donating (Inductive, Hyperconjugation) | Activating (Weak) | Ortho, Para |

| -NO₂ | C3 | Electron Withdrawing (Resonance, Inductive) | Deactivating (Strong) | Meta |

| -CH(CH₃)COOH | C1 | Electron Withdrawing (Inductive) | Deactivating (Weak) | Meta |

The aromatic ring of benzene (B151609) and its derivatives is generally unreactive as a diene in Diels-Alder reactions. The significant loss of aromatic stabilization energy required for the [4+2] cycloaddition presents a high activation barrier. nih.gov While some highly reactive dienophiles can engage benzene rings, or electron-rich aromatic systems can be induced to react, the electron-deficient nature of the ring in this compound makes its participation in such reactions highly improbable under standard conditions. nih.govacs.org A comprehensive literature search reveals no documented instances of this compound or closely related structures undergoing Diels-Alder or other pericyclic cycloaddition reactions involving the aromatic system.

Stereochemical Implications in Chemical Transformations

A key structural feature of this compound is the chiral center at the alpha-carbon of the propanoic acid moiety. This gives rise to two enantiomers: (R)- and (S)-2-(2-Methyl-3-nitrophenyl)propanoic acid. The presence of this stereocenter has significant implications for the molecule's chemical transformations, particularly in reactions that form new stereocenters or differentiate between the existing enantiomers. This is a characteristic shared with the well-known 2-arylpropionic acid (profen) family of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

When a molecule containing a stereocenter undergoes a reaction that creates a new stereocenter, the two diastereomeric products are often formed in unequal amounts. This phenomenon, known as diastereoselection, is a result of the existing chiral center influencing the transition state energies leading to the different diastereomers.

For this compound, any reaction that introduces a new chiral center could proceed diastereoselectively. For example, if the carboxylic acid is converted to a ketone and then reduced, the existing stereocenter at Cα could direct the approach of the reducing agent, leading to a preferential formation of one of the two possible diastereomeric alcohols. The level of diastereoselectivity would depend on the specific reagents, reaction conditions, and the degree of steric and electronic communication between the existing and newly forming stereocenters. researchgate.net

Kinetic resolution is a widely used strategy to separate the enantiomers of a racemic mixture. The principle relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For chiral carboxylic acids like 2-arylpropanoic acids, enzymatic kinetic resolution is a particularly effective method. nih.govresearchgate.net

Lipases are commonly employed to catalyze the enantioselective esterification of racemic profens. nih.govviamedica.pl In a hypothetical kinetic resolution of racemic this compound, a lipase could selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This would result in a mixture containing the ester of one enantiomer and the unreacted carboxylic acid of the other. These two compounds, being chemically distinct, can then be separated by standard techniques like extraction or chromatography. The enantiomerically enriched acid can be recovered, and the ester can be hydrolyzed to yield the other enantiomer. The efficiency of such a process is measured by the enantiomeric excess (ee) of the product and the conversion percentage.

| Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Acid (S-form) (%) | Enantiomeric Excess of Ester Product (R-form) (%) |

|---|---|---|---|

| 6 | 15.2 | 17.9 | 99.1 |

| 12 | 28.5 | 39.8 | 98.9 |

| 24 | 45.1 | 82.1 | 98.5 |

| 48 | 49.8 | 98.8 | 98.2 |

Derivatization and Analog Synthesis of 2 2 Methyl 3 Nitrophenyl Propanoic Acid

Synthesis of Esters and Amides for Diverse Applications

The carboxylic acid moiety of 2-(2-methyl-3-nitrophenyl)propanoic acid is a primary target for derivatization, readily converting into esters and amides. These functional groups can alter the compound's polarity, solubility, and reactivity, making them valuable for various applications in materials science and biochemistry. nih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive species like an acyl chloride or using coupling agents. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 2-(2-methyl-3-nitrophenyl)propanoate.

Amide synthesis involves the reaction of the carboxylic acid with an amine. nih.gov This reaction often requires activation of the carboxylic acid, for example, by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acyl chloride followed by reaction with the desired primary or secondary amine. A more recent, catalyst-free method involves the direct amidation of esters using sodium amidoboranes, which can proceed rapidly at room temperature with high yields. nih.gov

The table below illustrates potential ester and amide derivatives synthesized from this compound.

| Derivative Type | Reagent | Product Name | Potential Application Area |

| Ester | Methanol (CH₃OH) / H⁺ | Methyl 2-(2-methyl-3-nitrophenyl)propanoate | Chemical Intermediate, Synthetic Building Block |

| Ester | Ethanol (C₂H₅OH) / H⁺ | Ethyl 2-(2-methyl-3-nitrophenyl)propanoate | Fragrance Component, Solvent |

| Amide | Ammonia (NH₃) / Coupling Agent | 2-(2-Methyl-3-nitrophenyl)propanamide | Pharmaceutical Intermediate, Polymer Precursor |

| Amide | Aniline (C₆H₅NH₂) / Coupling Agent | N-phenyl-2-(2-methyl-3-nitrophenyl)propanamide | Organic Synthesis, Material Science |

Structural Modifications on the Aromatic Ring and Alkyl Side Chain

Beyond the carboxylic acid group, the aromatic ring and the alkyl side chain of this compound are amenable to structural modifications. These changes can fundamentally alter the molecule's steric and electronic properties.

Aromatic Ring Modifications: The nitro group and the methyl group on the phenyl ring direct the position of further electrophilic aromatic substitution reactions. Moreover, the nitro group itself can be a versatile functional handle.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd) or tin(II) chloride (SnCl₂). This yields 2-(3-amino-2-methylphenyl)propanoic acid, a key intermediate for synthesizing more complex molecules, including heterocyclic compounds.

Further Substitution: The existing substituents influence the position of new groups. For example, further nitration or halogenation would likely occur at specific positions on the ring, dictated by the directing effects of the methyl and nitro groups.

Alkyl Side Chain Modifications: While modifications to the propanoic acid side chain are less common, it is possible to introduce functionality. For example, alpha-halogenation of the carboxylic acid could be achieved, followed by nucleophilic substitution to introduce various groups.

The table below summarizes potential structural modifications.

| Modification Type | Reaction | Reagents | Modified Product |

| Ring Modification | Nitro Reduction | H₂/Pd or SnCl₂/HCl | 2-(3-Amino-2-methylphenyl)propanoic acid |

| Ring Modification | Halogenation | Br₂/FeBr₃ | Bromo-substituted derivative |

| Side Chain Mod. | Alpha-bromination | NBS, HBr | 2-Bromo-2-(2-methyl-3-nitrophenyl)propanoic acid |

Chiral Resolution Techniques for Enantiomeric Purity

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it exists as a pair of enantiomers. Since enantiomers often have different biological activities, their separation, a process known as chiral resolution, is crucial. wikipedia.org The separation of a racemic mixture (a 50:50 mix of enantiomers) is a significant step in the production of optically active compounds. wikipedia.orglibretexts.org

A classical and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomeric salts (e.g., (R-acid)-(S-base) and (S-acid)-(S-base)).

Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the pure enantiomer of the original acid can be regenerated by treatment with a strong acid to break the salt bond. wikipedia.org The selection of the chiral resolving agent is critical and often determined empirically. wikipedia.orglibretexts.org

| Common Chiral Resolving Agents for Racemic Acids |

| Brucine |

| Strychnine |

| Quinine |

| (R)-1-Phenylethylamine |

| (+)-Cinchotoxine |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful analytical and preparative methods for separating enantiomers. nih.gov These methods utilize a chiral stationary phase (CSP), which is a column packing material that is itself chiral. nih.gov

The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus enabling their separation. nih.gov There is a wide variety of commercially available CSPs, with many based on polysaccharides like cellulose (B213188) or amylose (B160209), or proteins. nih.govjiangnan.edu.cn The choice of CSP and the mobile phase composition are critical for achieving effective separation. For acidic compounds like this compound, CSPs designed for acidic analytes or derivatization to an amide or ester followed by separation on a suitable column are common strategies. nih.gov

| Chiral Chromatography Details | |

| Technique | High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC) |

| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) |

| Common CSP Types | Polysaccharide-based (e.g., cellulose, amylose derivatives), Protein-based (e.g., α1-acid glycoprotein), Cyclodextrin-based |

| Mobile Phase | Varies by CSP and analyte; can be normal-phase, reversed-phase, or polar ionic mode sigmaaldrich.com |

Synthesis of Polymeric and Oligomeric Derivatives

The carboxylic acid functional group allows this compound to be incorporated into polymers and oligomers. This can be achieved by using the molecule as a monomer or by grafting it onto an existing polymer backbone.

One approach is to convert the carboxylic acid into a more reactive derivative, such as an ester, which can then be used in polymerization reactions. For example, 2-nitrophenyl esters of carboxylic polymers can be prepared. researchgate.net This involves activating a polymer containing carboxylic acid groups and then reacting it with 2-nitrophenol, or conversely, activating the this compound and reacting it with a polymer containing hydroxyl groups.

This derivatization can lead to the formation of polyesters or polyamides where the structural unit of this compound is part of the polymer chain. Such polymers could have unique properties conferred by the substituted aromatic ring, making them of interest in materials science.

| Polymerization Approach | Polymer Type | Description |

| As a Monomer | Polyester | Polycondensation with a diol monomer. |

| As a Monomer | Polyamide | Polycondensation with a diamine monomer. |

| Grafting | Modified Polymer | Attaching the acid to a pre-formed polymer with reactive sites (e.g., hydroxyl or amino groups). |

Advanced Spectroscopic and Structural Elucidation of 2 2 Methyl 3 Nitrophenyl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal connectivity. For a chiral molecule like 2-(2-methyl-3-nitrophenyl)propanoic acid, NMR is crucial for structural verification.

While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be made based on established principles and data from analogous structures. The expected spectra would confirm the presence and connectivity of the 2-methyl-3-nitrophenyl and the propanoic acid moieties.

1D NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton. The aromatic region would feature three coupled signals corresponding to the protons on the trisubstituted benzene (B151609) ring. The propanoic acid side chain would produce a quartet for the methine (CH) proton and a doublet for the adjacent methyl (CH₃) group. An additional singlet would correspond to the methyl group attached to the phenyl ring, and a broad singlet for the carboxylic acid proton.

The ¹³C NMR spectrum would complement this by showing ten distinct signals for the ten carbon atoms in the molecule, including the carboxyl carbon at a characteristic downfield shift.

Predicted ¹H and ¹³C NMR Data (Note: Data are predicted based on analogous structures and chemical shift theory. Solvent: CDCl₃)

Interactive Table: Predicted ¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 10.0 - 12.0 | broad singlet | - |

| Ar-H | 7.5 - 8.0 | multiplet | ~7-8 |

| Ar-H | 7.2 - 7.5 | multiplet | ~7-8 |

| Ar-H | 7.2 - 7.5 | multiplet | ~7-8 |

| CH | 3.8 - 4.0 | quartet | ~7 |

| Ar-CH₃ | 2.4 - 2.6 | singlet | - |

Interactive Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 175 - 180 |

| C-NO₂ | 148 - 152 |

| C-CH₃ (Aromatic) | 135 - 140 |

| C-CH (Aromatic) | 130 - 135 |

| CH (Aromatic) | 125 - 130 |

| CH (Aromatic) | 120 - 125 |

| CH (Aromatic) | 120 - 125 |

| CH (Propanoic) | 40 - 45 |

| CH₃ (Aromatic) | 18 - 22 |

| CH₃ (Propanoic) | 15 - 20 |

2D NMR Spectroscopy: To confirm these assignments and establish definitive connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the methine proton and the methyl protons of the propanoic acid side chain, as well as couplings between adjacent aromatic protons. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic CHs, the side-chain CH, and the two CH₃ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. Expected key correlations would be from the Ar-CH₃ protons to the aromatic quaternary carbons, and from the propanoic CH proton to the carboxyl carbon and the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the protons of the aromatic methyl group and the adjacent aromatic proton, confirming the substitution pattern.

Since this compound is a chiral compound, it exists as a pair of enantiomers. These enantiomers are indistinguishable in a standard (achiral) NMR environment. To determine the enantiomeric excess (%ee) of a sample, chiral NMR shift reagents are used. libretexts.org

These reagents are typically paramagnetic lanthanide complexes, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), which contain a chiral ligand. chemistnotes.comharvard.edu When added to a solution of the chiral analyte, the reagent forms diastereomeric complexes with each enantiomer. chemistnotes.com These diastereomeric complexes have different magnetic properties, causing the NMR signals of the two enantiomers to be shifted to different extents. chempedia.info This results in the splitting of signals that were previously overlapping. By integrating the areas of the separated signals (e.g., the quartets of the methine proton or the doublets of the side-chain methyl group), the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated. libretexts.org

Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound, the molecular formula is C₁₀H₁₁NO₄. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table: HRMS Data for C₁₀H₁₁NO₄

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Calculated Monoisotopic Mass | 209.06881 Da |

| Expected [M+H]⁺ Ion | 210.07609 Da |

| Expected [M+Na]⁺ Ion | 232.05803 Da |

An experimental mass measurement matching these calculated values to within a few parts per million would provide unambiguous confirmation of the molecular formula.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a molecular fingerprint that provides significant structural information.

For this compound, the fragmentation pattern would be expected to show characteristic losses associated with its functional groups. libretexts.org

Loss of the carboxyl group: A very common fragmentation pathway for carboxylic acids is the loss of the COOH radical (45 Da), leading to a prominent peak at m/z 164. libretexts.org

Loss of water: The molecular ion may lose a molecule of water (18 Da), particularly in chemical ionization techniques.

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring would be another likely pathway.

Fragments from the nitro group: The presence of the nitro group could lead to fragments corresponding to the loss of NO (30 Da) or NO₂ (46 Da).

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the carboxyl group could occur.

Interactive Table: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Identity | Associated Loss from Molecular Ion (m/z 209) |

|---|---|---|

| 209 | [M]⁺ | - |

| 192 | [M-OH]⁺ | -17 Da |

| 164 | [M-COOH]⁺ | -45 Da |

| 163 | [M-NO₂]⁺ | -46 Da |

| 134 | [C₉H₁₀O]⁺ | Loss of COOH and NO |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR and MS can define the connectivity and formula of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine bond lengths, bond angles, and the precise spatial arrangement of all atoms.

For a chiral molecule, X-ray crystallography using anomalous dispersion is the gold standard for determining the absolute configuration (i.e., distinguishing between the R and S enantiomers). This provides a definitive stereochemical assignment that is independent of other methods.

Furthermore, the crystal structure reveals crucial information about intermolecular interactions in the solid state. Based on the structures of similar molecules like 2-methyl-2-(4-nitrophenoxy)propanoic acid, it is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, creating centrosymmetric pairs in the crystal lattice. nih.govresearchgate.net Other potential interactions include π–π stacking between the aromatic rings and weak C-H···O hydrogen bonds, which would collectively govern the crystal packing. scispace.com

Table: Crystal Structure Information for an Analogous Compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid nih.govscispace.com

| Parameter | Reported Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Key Intermolecular Interactions | O-H···O hydrogen bonds (forming R²₂(8) dimers) |

| C-H···O interactions | |

| Offset π–π stacking |

This data from a related structure illustrates the type of detailed geometric and packing information that X-ray crystallography would provide for this compound, offering a complete picture of its solid-state architecture.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in Circular Dichroism, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org Both phenomena are intimately related and provide information about the three-dimensional arrangement of atoms around a stereocenter.

A key feature in both ORD and CD spectra that allows for stereochemical assignment is the Cotton effect. mgcub.ac.in The Cotton effect is the characteristic S-shaped curve in an ORD spectrum and the corresponding peak in a CD spectrum that occurs in the wavelength region where the chiral molecule has a chromophore that absorbs light. mgcub.ac.injasco-global.com The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule. numberanalytics.com For enantiomers, the Cotton effect curves are mirror images of each other. mgcub.ac.in

For this compound, the nitrophenyl group and the carboxylic acid group act as chromophores. The electronic transitions associated with these groups, particularly the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic ring, are expected to give rise to a measurable Cotton effect. By analyzing the sign of the Cotton effect, the absolute configuration (R or S) of a given enantiomer can be determined. This is often achieved by comparing the experimental spectra with those of structurally related compounds with known absolute configurations or with theoretical predictions from computational chemistry. nih.gov

In cases where the chromophore's absorption is weak or overlaps with other signals, derivatization of the carboxylic acid can be employed. For instance, converting the acid to a biphenyl (B1667301) amide can introduce a new, strong chromophore (the biphenyl group) which exhibits a distinct Cotton effect around 250 nm, allowing for a more reliable determination of the absolute configuration. nih.gov This approach has been successfully applied to various 2-arylpropionic acids. mdpi.com

Table 1: Key Concepts in Chiroptical Spectroscopy for Stereochemical Assignment

| Technique | Principle | Key Feature | Application to this compound |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. wikipedia.org | Cotton Effect: Characteristic S-shaped curve near an absorption band. mgcub.ac.in | The sign of the Cotton effect arising from the nitrophenyl and carboxyl chromophores would be used to assign the absolute configuration (R/S). |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. libretexts.org | Cotton Effect: A positive or negative peak corresponding to the ORD curve. jasco-global.com | Provides complementary information to ORD, often with better resolution of individual electronic transitions for unambiguous assignment. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. The analysis of the vibrational modes of this compound allows for its unambiguous identification and offers insights into its conformational properties. While a complete experimental vibrational analysis for this specific molecule is not published, data from structurally similar compounds, such as 2-methyl-3-nitrophenyl isocyanate, nitrotoluenes, and propanoic acid, allow for a reliable assignment of its characteristic spectral features. nih.govlibretexts.orgresearchgate.net

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid, the nitro group, and the substituted benzene ring.

Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid dimer is anticipated to appear as a very broad and strong band in the region of 3300-2500 cm⁻¹. libretexts.orgdocbrown.info The C=O stretching vibration will be a sharp, intense peak around 1710 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.org

Nitro Group: The nitro group (–NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1570-1500 cm⁻¹ and a symmetric stretch between 1370-1300 cm⁻¹. nih.govspectroscopyonline.com In aromatic nitro compounds, these bands are often observed near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic Ring and Methyl Group: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and propanoic acid backbone will appear just below 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the aromatic ring will produce several bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Nitro Group: The symmetric stretching of the nitro group is typically a very strong and sharp band in the Raman spectrum, expected around 1350 cm⁻¹. nih.govspectroscopyonline.com This makes Raman spectroscopy particularly useful for identifying nitroaromatic compounds.

Aromatic Ring: The breathing mode of the substituted benzene ring, a symmetric vibration, usually gives a strong signal in the Raman spectrum. For toluene (B28343) and its derivatives, a strong band is often observed near 1000 cm⁻¹. researchgate.net

The combination of FT-IR and Raman data allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups and providing a basis for potential conformational analysis by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT). aip.org

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Carboxylic Acid | O–H stretch (dimer) | 3300–2500 | Weak | Broad, Strong (IR) |

| Aromatic CH | C–H stretch | 3100–3000 | 3100–3000 | Medium |

| Aliphatic CH | C–H stretch | 2990–2850 | 2990–2850 | Medium-Strong |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Weak | Strong, Sharp (IR) |

| Aromatic Ring | C=C stretch | 1600–1450 | 1600–1450 | Medium-Strong |

| Nitro Group | NO₂ asymmetric stretch | ~1530 | Weak | Strong (IR) |

| Nitro Group | NO₂ symmetric stretch | ~1350 | ~1350 | Strong (IR), Very Strong (Raman) |

| Carboxylic Acid | C–O stretch | ~1300 | Weak | Strong (IR) |

Computational and Theoretical Investigations of 2 2 Methyl 3 Nitrophenyl Propanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular geometry of a compound. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and the stable arrangement of atoms in a molecule.

Electronic Structure: Calculations would reveal properties like the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These are crucial for predicting a molecule's reactivity, polarity, and spectroscopic characteristics.

Molecular Geometry: These calculations are used to find the optimized, lowest-energy three-dimensional structure of the molecule. This involves determining precise bond lengths, bond angles, and dihedral angles. For 2-(2-Methyl-3-nitrophenyl)propanoic acid, this would define the spatial relationship between the propanoic acid side chain and the substituted phenyl ring.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations.

A Potential Energy Surface (PES) is a multi-dimensional map that relates the energy of a molecule to its geometry. By systematically changing key dihedral angles (for example, the angles defining the orientation of the carboxylic acid group relative to the phenyl ring) and calculating the energy at each point, a PES can be constructed.

This analysis identifies the most stable, low-energy conformations (local and global minima on the PES) and the energy barriers to rotation between them (saddle points or transition states).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a molecule. ucl.ac.uk These predictions are based on calculating the magnetic shielding around each nucleus, which is highly dependent on the local electronic environment. Comparing calculated shifts to experimental spectra helps confirm the structure of a synthesized compound.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in an infrared (IR) spectrum. Quantum chemical calculations can determine these vibrational frequencies and the corresponding atomic motions. This allows for the assignment of specific peaks in an experimental IR spectrum to particular functional groups (e.g., the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group).

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a key tool for investigating how chemical reactions occur. For this compound, this could involve studying its synthesis or its subsequent reactions.

Reaction Mechanisms: By mapping the potential energy surface connecting reactants to products, chemists can identify the most likely pathway for a reaction. This involves locating all relevant intermediates and, crucially, the transition states that connect them.

Transition State Analysis: A transition state represents the highest energy point along a reaction coordinate. Computational software can search for these structures. Analyzing the geometry and energy of a transition state provides insight into the reaction's kinetics and the factors that control its rate.

Molecular Dynamics Simulations for Intermolecular Interactions (Non-Biological Contexts)

While quantum mechanics is excellent for studying single molecules or small systems, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time, such as a molecule in a solvent or in a condensed phase.

MD simulations model the movements of atoms and molecules based on a classical force field. These simulations can reveal how molecules of this compound would interact with each other and with solvent molecules in a non-biological context.

This can provide information on properties like solvation energies, diffusion rates, and the formation of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which can lead to the formation of dimers. nih.gov

Should peer-reviewed, published data on the computational and theoretical investigation of this compound become available, a detailed article could be generated.

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment of 2 2 Methyl 3 Nitrophenyl Propanoic Acid in Research Contexts

Chromatographic Method Development

Chromatography is the cornerstone for the separation and analysis of 2-(2-Methyl-3-nitrophenyl)propanoic acid from complex matrices, including reaction mixtures and biological samples. The choice of chromatographic technique is dictated by the specific analytical challenge, such as purity assessment, isomeric separation, or analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the most prevalent technique for analyzing non-volatile, polar compounds like this compound. RP-HPLC methods are routinely developed to separate the main compound from its process-related impurities and degradation products.

Detailed research on analogous aromatic propanoic acid derivatives demonstrates the utility of C18 and other specialized columns. nih.govpensoft.net For instance, the separation of stereoisomers of similar propanoic acids has been successfully achieved using octadecylsilane (B103800) (ODS) columns with an aqueous-organic mobile phase, often acidified with agents like trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid is in its protonated, non-ionized form, leading to better peak shape and retention. nih.govsielc.com The mobile phase typically consists of a mixture of water or a buffer and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.netsielc.com Isocratic elution is often sufficient for simple purity checks, while gradient elution may be necessary for resolving complex mixtures of impurities. researchgate.net

The following table summarizes typical HPLC conditions used for the analysis of related nitrophenyl-containing acids and other propanoic acid derivatives, which can be adapted for this compound.

| Parameter | Typical Conditions for Analogous Compounds | Purpose |

| Stationary Phase (Column) | C18 (e.g., J'sphere-ODS-H80, 150 mm x 4.6 mm, 4 µm) nih.gov; Newcrom R1 sielc.comsielc.com | Provides hydrophobic interaction for separation based on polarity. |

| Mobile Phase | Acetonitrile/Water with acid (e.g., 0.05% TFA) nih.gov; Acetonitrile/Phosphate Buffer pensoft.net | Elutes the analyte; acid suppresses ionization of the carboxyl group. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex impurity profiles. |

| Flow Rate | 1.0 mL/min nih.govpensoft.net | Controls retention time and separation efficiency. |

| Detection | UV/Vis Spectrophotometry (e.g., 225 nm, 228 nm) nih.govpensoft.net | The nitroaromatic chromophore allows for sensitive UV detection. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net | Affects retention time and peak shape; improves reproducibility. |

This table is interactive. Users can sort and filter the data based on their interests.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself has low volatility due to its carboxylic acid group, a derivatization step is typically required to convert it into a more volatile ester, such as a methyl or pentafluorobenzyl (PFB) ester. researchgate.netnih.gov This process, known as esterification, reduces the polarity of the molecule and allows it to be readily analyzed by GC.

The derivatized analyte is then separated on a capillary column, often with a nonpolar or medium-polarity stationary phase. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, aiding in the unequivocal identification of impurities and degradation products. nih.govcreative-proteomics.com The analysis of short-chain fatty acids by GC-MS after derivatization with pentafluorobenzyl bromide (PFBBr) is a well-established method that offers high sensitivity. nih.gov

As this compound contains a chiral center, the separation of its enantiomers is crucial in many research contexts. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, often providing faster and more efficient resolutions than HPLC. researchgate.net

In SFC, a supercritical fluid, typically carbon dioxide, is used as the main component of the mobile phase, often modified with a small amount of a polar solvent like methanol. nih.gov The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., Chiralpak, Chiralcel) being the most widely used and successful for a broad range of racemic compounds, including carboxylic acids. nih.govresearchgate.net A key advantage of SFC is that it can sometimes resolve acidic racemates without the need for mobile phase additives like trifluoroacetic acid, which can simplify downstream processing in preparative separations. nih.gov

| Parameter | Typical Conditions for Chiral SFC of Analogous Acids | Purpose |

| Stationary Phase (Column) | Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OJ-H) nih.gov | Provides stereoselective interactions for enantiomeric separation. |

| Mobile Phase | CO₂ / Methanol nih.gov | Supercritical CO₂ as the primary solvent with an organic modifier. |

| Backpressure | ~150 bar researchgate.net | Maintains the CO₂ in a supercritical state. |

| Flow Rate | 2.5 - 4.0 mL/min | Influences analysis time and resolution. |

| Detection | UV, Mass Spectrometry (MS) researchgate.net | UV for quantification, MS for confirmation. |

This table is interactive, allowing for comparison of different SFC parameters.

Spectrophotometric and Electrochemical Detection Techniques

In conjunction with chromatographic separation, various detection techniques are utilized for the quantification and identification of this compound.

Spectrophotometric Detection: UV-Visible (UV-Vis) spectrophotometry is the most common detection method coupled with HPLC. The presence of the nitrophenyl group in the molecule provides a strong chromophore, allowing for sensitive detection at specific wavelengths, typically in the range of 220-280 nm. nih.govpensoft.net Photodiode Array (PDA) detectors can be used to acquire the full UV spectrum of the eluting peak, which aids in peak purity assessment and compound identification. Fluorescence detection can also be employed if the molecule or a derivative is fluorescent, often providing higher sensitivity and selectivity than UV detection. nih.gov

Electrochemical Detection: For certain applications, electrochemical detectors can offer high sensitivity and selectivity. While less common than UV detection for this class of compounds, techniques like differential pulse voltammetry could potentially be developed. An electrochemical sensor based on a modified glassy carbon electrode was used for the detection of melphalan, another propanoic acid derivative, demonstrating the feasibility of this approach for sensitive quantification in complex matrices. nih.gov

Method Validation for Research Applications (Specificity, Linearity, Accuracy, Precision)

For research applications requiring quantitative data, any developed analytical method must be validated to ensure its performance is reliable and suitable for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). pensoft.net

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from impurities, degradation products, or matrix components. It is often demonstrated by analyzing forced degradation samples and showing that the analyte peak is well-resolved from all other peaks. researchgate.net

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is usually determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage recovery.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). researchgate.net

The following table outlines the typical acceptance criteria for these validation parameters in a research context.

| Validation Parameter | Description | Common Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.99; baseline resolution from other peaks. |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | Closeness of the measured value to the true value. | Recovery typically between 98.0% and 102.0%. |

| Precision (RSD) | Agreement between repeated measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |

This is an interactive table. Click on a parameter for more detailed information.

Applications of 2 2 Methyl 3 Nitrophenyl Propanoic Acid As a Versatile Chemical Building Block

Precursor in the Synthesis of Advanced Organic Intermediates

The strategic placement of functional groups on the aromatic ring and the propanoic acid side chain makes 2-(2-Methyl-3-nitrophenyl)propanoic acid a crucial starting material for multi-step organic syntheses. The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions to form new carbon-nitrogen bonds. The carboxylic acid group can be converted into esters, amides, or other derivatives, providing another avenue for molecular elaboration.

Specialty Chemicals and Fine Chemicals

In the realm of specialty and fine chemicals, which are produced in smaller quantities but have high value, this compound and its close structural analogs play a significant role. A notable example is the use of the related compound, 2-methyl-3-nitrophenylacetic acid, as a key intermediate in the synthesis of Ropinirole. blogspot.comgoogle.comgoogleapis.comquickcompany.ingoogle.com Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease.

The synthesis of Ropinirole from 2-methyl-3-nitrophenylacetic acid involves a series of chemical transformations that highlight the utility of this type of building block. The process typically begins with the conversion of the carboxylic acid to an acid chloride, followed by amidation with di-n-propylamine. Subsequent reduction of the amide and the nitro group, followed by cyclization, ultimately yields the Ropinirole molecule. blogspot.comgoogleapis.com This synthetic route underscores the importance of nitrophenylalkanoic acids in constructing the core structures of pharmacologically active molecules.

| Intermediate Compound | Role in Synthesis | Final Product |

| 2-Methyl-3-nitrophenylacetic acid | Precursor for the indolinone core structure | Ropinirole |

Agrochemical Intermediates (excluding biological efficacy)

While direct evidence for the use of this compound in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature, the chemical motifs present in this molecule are found in various agrochemical compounds. The nitrophenyl group is a common feature in many pesticides and herbicides. The propanoic acid moiety can be functionalized to introduce different properties to the final molecule. It is plausible that this compound or its derivatives could serve as intermediates in the development of new agrochemical candidates, although specific examples are not readily found in the reviewed literature.

Precursors for Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. The structure of this compound makes it a potential precursor for the synthesis of various heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation with the carboxylic acid or its derivative, could lead to the formation of lactams, a class of cyclic amides.

Furthermore, the amino group can react with various reagents to construct a wide array of heterocyclic rings. For example, reaction with a dicarbonyl compound could lead to the formation of a pyrrole or other five-membered rings. While specific, documented examples of the use of this compound for the synthesis of complex heterocyclic systems are not prevalent in the surveyed literature, the fundamental reactivity of its functional groups strongly suggests its potential in this area of synthetic chemistry. Research on related nitrophenylacetic acids demonstrates their utility in forming heterocycles, which are integral to many biologically active molecules. wikipedia.org

Role in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is not well-documented in the available literature. However, the functional groups present in the molecule suggest potential, albeit currently unexplored, applications in these fields.

Monomer or Co-monomer in Polymerization Reactions

In principle, the carboxylic acid group of this compound could be used in condensation polymerization reactions to form polyesters or polyamides. However, there is no specific evidence to suggest that this compound is used as a monomer or co-monomer in any commercial or research-scale polymerization processes. The steric hindrance from the methyl group and the presence of the nitro group might influence its reactivity and the properties of any resulting polymer.

Precursor for Functional Coatings and Resins

Carboxylic acids are widely used as cross-linking agents for epoxy resins in the formulation of functional coatings. paint.org The reaction between the carboxylic acid and the epoxy group creates a durable and chemically resistant polymer network. While there is no specific mention of this compound being used for this purpose, its carboxylic acid functionality makes it a theoretical candidate for such applications. The nitro group could potentially impart specific properties, such as altered refractive index or polarity, to the final coating. However, without experimental data, its suitability as a precursor for functional coatings and resins remains speculative.

Contribution to Chiral Pool Synthesis of Non-Biological Target Molecules

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of new chiral compounds. This approach is highly valuable for obtaining molecules with a specific three-dimensional arrangement, which is often crucial for their function.

While derivatives of nitrophenylpropanoic acids can theoretically serve as chiral building blocks, there is a lack of specific published research detailing the use of this compound for the synthesis of non-biological target molecules. The potential utility of this compound would stem from the presence of multiple functional groups: the carboxylic acid, the nitro group, and the chiral center at the alpha-position to the carboxyl group. These sites offer opportunities for various chemical transformations.

For instance, the carboxylic acid can be converted into esters, amides, or alcohols. The nitro group can be reduced to an amine, which can then be further functionalized. The stereochemistry at the chiral center could be transferred to new molecules through carefully designed reaction sequences. However, without specific examples in the literature, any discussion of its application remains speculative.

Table 1: Potential Transformations of this compound for Chiral Pool Synthesis

| Functional Group | Potential Transformation | Resulting Functional Group | Potential Application in Synthesis |

| Carboxylic Acid | Esterification | Ester | Precursor for reduction or Grignard reactions |

| Amidation | Amide | Building block for peptides or polymers | |

| Reduction | Alcohol | Precursor for ethers, esters, or halides | |

| Nitro Group | Reduction | Amine | Introduction of a basic center, further derivatization |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Varied | Modification of electronic and steric properties |

This table represents theoretical possibilities for the application of this compound as a chiral building block based on general organic chemistry principles, not on documented examples.

Utilization in the Design and Synthesis of Ligands and Catalysts

The design of chiral ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral product. The structural features of this compound, in principle, make it a candidate for incorporation into such molecules. The carboxylic acid could be used to link the molecule to a metal center or a larger scaffold, while the aromatic ring and the nitro group could influence the electronic and steric environment of a potential catalytic site.

Despite these theoretical possibilities, a thorough review of scientific databases and chemical literature did not yield any specific instances where this compound has been used as a precursor or a key component in the synthesis of ligands or catalysts. The development of new chiral ligands often involves a significant amount of screening and optimization, and it appears this particular compound has not been a focus of such studies to date.

Table 2: Hypothetical Ligand Types Incorporating a this compound Moiety

| Ligand Class | Potential Mode of Incorporation | Potential Metal Coordination |

| P,N-Ligands | Amidation of the carboxylic acid with a phosphine-containing amine | Through the phosphine and another donor atom |

| N,O-Ligands | Formation of an oxazoline from the carboxylic acid and an amino alcohol | Through the nitrogen of the oxazoline and the carboxylate oxygen |

| Chiral Carboxylic Acid Catalysts | Direct use of the resolved enantiomer | As a Brønsted acid catalyst |

This table outlines hypothetical applications in ligand and catalyst synthesis. There is no current evidence in the literature to suggest these have been successfully implemented for this compound.

Future Research Directions and Emerging Opportunities for 2 2 Methyl 3 Nitrophenyl Propanoic Acid

Exploration of Unconventional Synthetic Pathways and Reaction Conditions

The conventional synthesis of nitrated arylpropanoic acids often involves multi-step processes that may include nitration of a precursor followed by chain elongation or functional group manipulation. A patent for a related compound, 2-methyl-3-nitrophenylacetic acid, describes a method involving the nitration of 2-methylphenylacetic acid using nitric acid and acetic anhydride (B1165640) in dichloromethane. google.com While effective, future research could focus on more direct and efficient synthetic routes.

Unconventional pathways for 2-(2-methyl-3-nitrophenyl)propanoic acid could explore novel catalytic systems. For instance, advancements in C-H activation could potentially allow for the direct carboxylation of a nitrated toluene (B28343) derivative, bypassing multiple steps. Furthermore, the use of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which are often highly exothermic.

The table below outlines potential areas for exploration in the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct C-H Carboxylation | Atom economy, reduced step count | Development of selective catalysts for carboxylation at the benzylic position. |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability | Optimization of reactor design and reaction conditions for continuous nitration and subsequent functionalization. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Discovery and engineering of enzymes for the selective synthesis of the target molecule or its precursors. nih.govcphi-online.com |

| Photoredox Catalysis | Novel reaction pathways, mild conditions | Exploration of light-mediated reactions for the construction of the propanoic acid side chain. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of reactions, optimize reaction conditions (e.g., temperature, solvent, catalyst), and even suggest the most efficient purification methods. nih.gov For a molecule like this compound, this could lead to the development of a highly optimized and cost-effective manufacturing process. frontiersin.org

The following table illustrates how AI and ML could be applied to the synthesis of this compound.

| AI/ML Application | Potential Impact |

| Retrosynthesis Prediction | Identification of novel and more efficient synthetic routes. nih.gov |

| Reaction Condition Optimization | Maximization of yield and minimization of byproducts. nih.gov |

| Catalyst Design | In silico design of novel catalysts with enhanced activity and selectivity. |

| Predictive Analytics for Purification | Streamlining of the downstream processing and isolation of the final product. |

Development of Sustainable Production Methods from Renewable Feedstocks

The chemical industry is increasingly moving towards more sustainable practices, with a focus on the use of renewable feedstocks. warf.org The development of bio-based routes to this compound represents a significant long-term research opportunity. This could involve the use of engineered microorganisms to produce key precursors from renewable resources like sugars or lignin (B12514952). researchgate.net

Biocatalysis, the use of enzymes to carry out chemical transformations, offers a green alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity, which could be advantageous for the synthesis of chiral derivatives of this compound. Research in this area would focus on identifying or engineering enzymes capable of performing the necessary synthetic steps. nih.govmdpi.com

Potential sustainable production strategies are summarized in the table below.

| Sustainable Approach | Feedstock | Key Research Area |

| Metabolic Engineering | Sugars, Glycerol | Engineering of microbial strains to produce aryl precursors. |

| Lignin Valorization | Lignin | Development of catalytic or biological methods to convert lignin into valuable aromatic compounds. |

| Enzymatic Synthesis | Bio-derived precursors | Screening for and engineering of enzymes for nitration and side-chain formation. nih.gov |

Novel Applications in Non-Biological Sensing and Detection Technologies

The presence of a nitro group and a carboxylic acid moiety in this compound suggests its potential for use in the development of chemical sensors. The nitroaromatic group can act as a signaling unit in colorimetric or fluorescent sensors. For example, a related compound, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, has been investigated as a colorimetric sensor for anions. researchgate.netresearchgate.net

Future research could explore the ability of this compound to selectively bind to and detect specific analytes. The carboxylic acid group could be functionalized to introduce specific recognition elements, thereby tailoring the sensor for a particular target. The development of such sensors could have applications in environmental monitoring, industrial process control, and diagnostics.

The table below outlines potential sensing applications.

| Sensing Application | Target Analyte | Principle of Detection |

| Anion Sensing | e.g., Fluoride, Cyanide | Colorimetric or fluorometric changes upon binding. researchgate.net |

| Metal Ion Detection | e.g., Heavy metals | Formation of a colored or fluorescent complex. |

| Gas Sensing | e.g., Amines, Ammonia | Changes in optical or electrical properties of a thin film incorporating the compound. |

Role in Advanced Separation Science and Adsorption Studies

The structural features of this compound make it a candidate for applications in separation science. Its aromatic ring, polar nitro group, and acidic carboxylic acid group can all participate in various intermolecular interactions, which are crucial for chromatographic separations.